molecular formula C18H16N2O2 B5617683 3-(Furan-2-ylmethyl)-1,1-diphenylurea

3-(Furan-2-ylmethyl)-1,1-diphenylurea

Cat. No.: B5617683
M. Wt: 292.3 g/mol
InChI Key: POSQLGSPCLTYLT-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-1,1-diphenylurea is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a urea moiety with two phenyl groups.

Mechanism of Action

Target of Action

N’-(2-furylmethyl)-N,N-diphenylurea, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This is achieved by its interaction with the nephron, affecting both the proximal and distal tubules and the ascending limb of the loop of Henle .

Biochemical Pathways

The primary biochemical pathway affected by Furosemide is the electrolyte reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide enhances the excretion of water from the body, leading to a diuretic effect .

Pharmacokinetics

The pharmacokinetics of Furosemide have been extensively studied. On average, 70% of an oral Furosemide dose is absorbed, and the drug is 97.6% bound to plasma proteins . The average serum clearance in normal subjects is 219 ml/min, and the corresponding weight corrected clearance is 2.96 ml/min·kg . Furosemide has a fast onset and short duration of action .

Result of Action

The primary result of Furosemide’s action is the increased excretion of water from the body, leading to a reduction in edema (fluid accumulation) associated with conditions such as congestive heart failure, liver cirrhosis, renal disease, and hypertension .

Action Environment

The action of Furosemide can be influenced by various environmental factors. For instance, the growth and development of plants treated with Furosemide are greatly interacted with ecological environments and other farm management practices . Therefore, rates and timings of application of Furosemide are adjusted in concurrence with its architectural growth and developmental habit in its growth cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-1,1-diphenylurea typically involves the reaction of furan-2-carboxylic acid with diphenylamine in the presence of a coupling reagent. The reaction is carried out under mild conditions, often using a solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-1,1-diphenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

3-(Furan-2-ylmethyl)-1,1-diphenylurea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Diphenylurea
  • Furan-2,5-dicarboxylic acid

Uniqueness

3-(Furan-2-ylmethyl)-1,1-diphenylurea is unique due to its combination of a furan ring and a diphenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(19-14-17-12-7-13-22-17)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSQLGSPCLTYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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